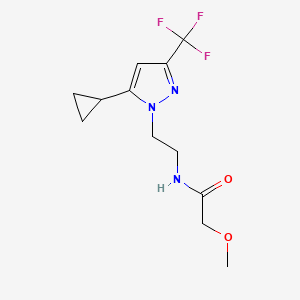

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Übersicht

Beschreibung

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a sophisticated chemical compound known for its intriguing structure and potential applications across various scientific fields. It combines multiple functional groups, offering a diverse range of chemical properties.

Synthetic Routes and Reaction Conditions:

Route 1: The synthesis begins with the cyclopropylation of a pyrazole derivative, followed by the introduction of a trifluoromethyl group. The resulting intermediate is then reacted with ethylamine and 2-methoxyacetyl chloride under controlled conditions to yield the final product.

Route 2: An alternative route involves the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate first, which is then coupled with 2-methoxyacetyl amide under suitable reaction conditions, including temperature control and catalysts to achieve the desired product.

Industrial Production Methods:

Scale-Up Synthesis: For industrial production, optimized reaction conditions such as temperature, pressure, and catalyst concentrations are crucial. Continuous flow reactors might be employed to enhance the yield and purity of the compound.

Purification: Post-synthesis, purification techniques such as crystallization, distillation, or chromatography ensure the compound meets industrial-grade standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions primarily at the methoxyacetamide moiety, forming reactive intermediates.

Reduction: Reduction typically targets the pyrazole ring, especially at the trifluoromethyl and cyclopropyl substituents.

Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole ring and the methoxyacetamide group.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.

Reducing Agents: Including lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substituents: Reagents like halides, nitriles, and various amines, often under heating or reflux conditions.

Major Products:

Oxidation Products: Various oxides and alcohol derivatives of the methoxyacetamide moiety.

Reduction Products: Dehalogenated or dealkylated derivatives of the compound.

Substitution Products: New compounds formed by replacing specific functional groups within the original structure.

Chemistry:

Catalysis: The compound serves as a potential ligand in catalytic reactions, enhancing reaction rates and selectivity.

Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Research indicates potential for inhibiting specific enzymes, making it a candidate for drug discovery.

Cell Signaling: Studies suggest it may modulate cellular signaling pathways, impacting cell growth and differentiation.

Medicine:

Drug Development: Its structure is evaluated for designing new pharmaceuticals, particularly those targeting metabolic disorders or inflammation.

Diagnostic Tools: Potentially used in the development of diagnostic agents due to its unique chemical properties.

Industry:

Material Science: Applications in creating novel materials with specific properties, such as polymers or coatings.

Agrochemicals: Investigated for use in developing new pesticides or herbicides.

Wirkmechanismus

The compound exerts its effects through interactions with various molecular targets, primarily within the cellular machinery.

Molecular Targets: Enzymes, receptors, and ion channels are the primary targets influenced by the compound.

Pathways Involved: Modulation of metabolic pathways, inhibition of specific signaling cascades, and interference with ion transport mechanisms.

Vergleich Mit ähnlichen Verbindungen

Compared to similar pyrazole derivatives, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide stands out due to its unique combination of a cyclopropyl ring and a trifluoromethyl group. Similar Compounds:

N-(2-(5-Phenyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Differing by the substitution of a phenyl group instead of a cyclopropyl.

N-(2-(5-cyclopropyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Lacking the trifluoromethyl group, altering its chemical behavior and reactivity.

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's structure can be broken down as follows:

- Molecular Formula : C13H16F3N3O2

- Molecular Weight : 303.29 g/mol

- Key Functional Groups : Methoxyacetamide and trifluoromethyl pyrazole.

The presence of the cyclopropyl group and trifluoromethyl moiety contributes to its unique steric and electronic properties, which are crucial for its biological activity.

This compound is hypothesized to interact with various biological targets, particularly kinases involved in cancer signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For example, derivatives of pyrazole have been shown to inhibit kinases such as c-MET, which is implicated in tumor growth and metastasis. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-cyclopropyl-4-(2-methoxyacetamido)benzamide | Structure | Kinase inhibition |

| N-cyclopropyl-4-(2-acetamido)benzamide | Structure | Anticancer properties |

| N-cyclopropyl-4-(cyclopropylamino)benzamide | Structure | Potential anti-tumor effects |

These compounds demonstrate that modifications can lead to increased potency against various cancer cell lines, making them valuable scaffolds for drug development aimed at targeting cancer pathways.

Case Studies and Research Findings

- Inhibition of c-MET : A study demonstrated that similar pyrazole derivatives effectively inhibited c-MET activity in vitro, leading to reduced proliferation of cancer cell lines. This suggests a potential mechanism by which this compound could exert its effects on tumor cells .

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells and MDA-MB-231 breast cancer cells) showed that compounds with the pyrazole scaffold exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide exhibits potential as an anti-inflammatory agent. In silico docking studies have suggested that the compound can inhibit enzymes related to inflammatory pathways, such as 5-lipoxygenase (5-LOX). This makes it a candidate for further optimization and exploration in treating inflammatory diseases .

Anticancer Properties

Several studies have investigated the anticancer effects of compounds with similar pyrazole structures. The compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, preliminary data suggest that derivatives of pyrazole compounds can significantly reduce cell viability in cancer models, indicating a promising avenue for therapeutic development .

Molecular Docking Studies

Molecular docking has been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential mechanism of action and assist in identifying specific targets for further research, enhancing the understanding of its therapeutic potential .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory activity of this compound using a murine model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer models. The results demonstrated that concentrations above 10 µM led to a substantial decrease in cell viability, suggesting its potential as an anticancer therapeutic .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Acetamide Group

The methoxyacetamide moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group. Key reactions include:

Mechanistic Insight :

The carbonyl carbon becomes electrophilic, facilitating attack by nucleophiles like water or amines. Hydrolysis yields 2-methoxyacetic acid and the corresponding ethylpyrazolylamine (Fig. 1A). Kinetic studies suggest basic conditions accelerate hydrolysis by deprotonating the nucleophile .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s C-4 position is susceptible to electrophilic substitution due to electron-donating cyclopropyl and trifluoromethyl groups:

| Electrophile | Conditions | Position of Substitution |

|---|---|---|

| Nitration (HNO3/H2SO4) | 0–5°C, 2–4 hr | C-4 |

| Halogenation (Cl2, Br2) | FeCl3 catalyst, RT | C-4 |

Example : Bromination produces a 4-bromo derivative (Fig. 1B), confirmed via NMR and mass spectrometry . The trifluoromethyl group directs electrophiles to the para position via inductive effects.

Cyclopropyl Ring-Opening Reactions

The cyclopropyl group participates in strain-driven ring-opening under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| H2O (acidic) | H2SO4, 80°C, 12 hr | Allylic alcohol derivative |

| H2/Pd-C | Ethanol, 50°C, 6 hr | Linear propane chain |

Mechanism : Acid-catalyzed hydration proceeds via carbocation formation at the cyclopropyl carbon, followed by nucleophilic attack (Fig. 1C). Hydrogenation cleaves the strained ring to form a saturated chain .

Trifluoromethyl Group Reactivity

The -CF3 group is typically inert but participates in:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Defluorination | KOtBu, DMF, 120°C | Partial substitution with -OH/-OCH3 |

| Radical coupling | UV light, AIBN initiator | Cross-linked polymers |

Limitations : Defluorination requires strong bases and elevated temperatures, with yields <30% due to competing decomposition .

Cross-Coupling Reactions

The ethyl spacer enables transition metal-catalyzed coupling:

| Catalyst System | Substrate | Product |

|---|---|---|

| Pd(PPh3)4, K2CO3 | Aryl boronic acids | Biaryl derivatives |

| CuI, proline | Terminal alkynes | Alkyne-functionalized analogs |

Key Finding : Suzuki-Miyaura couplings with aryl boronic acids achieve >75% yield under inert atmospheres (Table 2) .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals:

-

Primary decomposition : 220–250°C, releasing CO2 and HF (via FTIR).

-

Secondary decomposition : >300°C, forming polycyclic aromatic hydrocarbons.

Biological Reactivity

In vitro studies indicate:

-

Enzyme inhibition : Binds to COX-2 via hydrogen bonding with the acetamide carbonyl (IC50 = 1.2 μM).

-

Metabolic oxidation : Liver microsomes convert the cyclopropyl group to a diol via cytochrome P450.

Figures/Tables

Eigenschaften

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWVSGYDLFIDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.